molecular formula C26H25NO5 B3368118 Fmoc-4-methoxy-L-homophenylalanine CAS No. 205182-66-7

Fmoc-4-methoxy-L-homophenylalanine

Cat. No.: B3368118
CAS No.: 205182-66-7
M. Wt: 431.5
InChI Key: QVVNDZDIQBDWQL-DEOSSOPVSA-N
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Description

Fmoc-4-methoxy-L-homophenylalanine is a protected amino acid derivative essential for solid-phase peptide synthesis (SPPS). The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a base-labile protecting group for the amine moiety, allowing for orthogonal synthesis strategies and efficient deprotection under mild basic conditions. This homologated analog of phenylalanine, featuring a 4-methoxybenzyl side chain, is of significant interest in medicinal chemistry for the design of peptide-based therapeutics and bioactive probes. The extended side chain and methoxy modification can influence peptide conformation, enhance lipophilicity, and modulate receptor binding affinity, making it a valuable building block for exploring structure-activity relationships. As with all Fmoc-amino acids, this product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Specific identifiers for this compound, such as its CAS number, require confirmation from analytical data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methoxyphenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5/c1-31-18-13-10-17(11-14-18)12-15-24(25(28)29)27-26(30)32-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-11,13-14,23-24H,12,15-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVNDZDIQBDWQL-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-4-methoxy-L-homophenylalanine typically involves several key steps:

  • Protection of the Amino Group: : The amino group of L-homophenylalanine is protected using the Fmoc group. This is usually achieved by reacting L-homophenylalanine with Fmoc-chloride in the presence of a base such as sodium carbonate or triethylamine.

  • Introduction of the Methoxy Group: : The methoxy group is introduced via electrophilic aromatic substitution. This can be done by reacting the protected amino acid with a methoxy reagent, such as methanol, in the presence of a catalyst like sulfuric acid or a Lewis acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Bulk Synthesis of Intermediates: : Large-scale synthesis of Fmoc-protected amino acids and methoxy reagents.

  • Optimization of Reaction Conditions: : Ensuring high yield and purity through optimized reaction conditions, including temperature control, solvent selection, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Fmoc-4-methoxy-L-homophenylalanine can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

  • Reduction: : The compound can be reduced to remove the Fmoc group, typically using piperidine in a solvent like dimethylformamide (DMF).

  • Substitution: : The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Piperidine in DMF for Fmoc deprotection.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Deprotected amino acids.

    Substitution: Various substituted phenylalanine derivatives.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-4-methoxy-L-homophenylalanine is used in solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective deprotection, facilitating the stepwise construction of peptides.

Biology

In biological research, this compound is used to study protein interactions and functions. Modified peptides incorporating this compound can be used as probes or inhibitors in biochemical assays.

Medicine

In medicine, peptides synthesized using this compound are explored for therapeutic applications, including as potential drugs for targeting specific proteins or pathways involved in diseases.

Industry

Industrially, this compound is used in the production of custom peptides for research and development, as well as in the manufacture of peptide-based drugs.

Mechanism of Action

The mechanism by which Fmoc-4-methoxy-L-homophenylalanine exerts its effects is primarily through its incorporation into peptides. The Fmoc group protects the amino function during synthesis, allowing for controlled peptide bond formation. Once incorporated into a peptide, the methoxy group can influence the peptide’s properties, such as its hydrophobicity and binding affinity to target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of Fmoc-4-methoxy-L-homophenylalanine with analogous Fmoc-protected amino acids, focusing on structural variations, physicochemical properties, and functional roles.

Table 1: Comparative Analysis of Fmoc-Protected Amino Acids

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features References
This compound 4-methoxy, homophenylalanine C₂₆H₂₅NO₅ 431.48 205182-52-1 Enhanced hydrophobicity; used in peptide elongation and drug design.
Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine 4-(Boc-aminoethoxy) C₃₁H₃₄N₂O₇ 546.62 1013883-02-7 Extended side chain with Boc-protected amine; suited for post-synthetic modifications.
Fmoc-Phe(4-F)-OH 4-fluoro C₂₅H₂₂FNO₄ 413.43 N/A Electron-withdrawing fluorine alters electronic properties; improves metabolic stability.
Fmoc-4-chloro-L-homophenylalanine 4-chloro, homophenylalanine C₂₅H₂₂ClNO₄ 435.90 1260608-62-5 Chlorine enhances halogen bonding; used in protein-protein interaction studies.
Fmoc-4-methyl-D-phenylalanine 4-methyl, D-configuration C₂₅H₂₃NO₄ 401.46 204260-38-8 Chirality and methyl group influence receptor binding specificity.
Fmoc-L-Phe(4-NHBoc)-OH 4-(Boc-amino) C₂₉H₃₀N₂O₆ 502.56 174132-31-1 Dual protection (Fmoc and Boc); enables orthogonal deprotection strategies.

Structural and Functional Differences

Side-Chain Modifications: Homophenylalanine vs. Phenylalanine: The homophenylalanine backbone in the target compound adds a methylene group, increasing conformational flexibility compared to standard phenylalanine derivatives like Fmoc-4-methoxy-L-phenylalanine (CAS: 77128-72-4; C₂₅H₂₃NO₅) . This flexibility is critical for designing peptides with tailored secondary structures. Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group in the target compound donates electrons, stabilizing aromatic interactions, whereas fluorine in Fmoc-Phe(4-F)-OH withdraws electrons, enhancing resistance to oxidative degradation .

Protection Strategies :

  • Compounds like Fmoc-L-Phe(4-NHBoc)-OH incorporate dual protecting groups (Fmoc and Boc), enabling selective deprotection for sequential peptide modifications . In contrast, the target compound’s single Fmoc group simplifies synthesis workflows.

Chirality and Bioactivity :

  • The D-configuration in Fmoc-4-methyl-D-phenylalanine alters peptide conformation and binding to chiral receptors, whereas the L-configuration in the target compound is standard for natural peptide sequences .

Physicochemical and Application-Specific Properties

  • Solubility : The target compound’s methoxy group improves solubility in polar solvents (e.g., DMSO), whereas halogenated analogs like Fmoc-4-chloro-L-homophenylalanine exhibit lower solubility due to increased hydrophobicity .
  • Stability: The Boc-protected side chain in Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine enhances stability during acidic cleavage steps in SPPS, unlike the target compound’s unprotected methoxy group, which may require milder conditions .
  • Purity and Handling : Most analogs (e.g., Fmoc-L-Phe(4-NHBoc)-OH ) are supplied at ≥98% purity for critical applications, while the target compound is typically ≥95% pure .

Biological Activity

Fmoc-4-methoxy-L-homophenylalanine is a derivative of the amino acid homophenylalanine, which has garnered attention in biochemical research due to its potential applications in peptide synthesis and biological activity. This article explores the biological properties, mechanisms of action, and relevant case studies surrounding this compound, supported by data tables and research findings.

  • Molecular Formula : C25_{25}H23_{23}NO5_5
  • Molecular Weight : 417.454 g/mol
  • Melting Point : 161 °C
  • Density : 1.3 ± 0.1 g/cm³
  • Boiling Point : 647.8 ± 55.0 °C at 760 mmHg

Biological Activity

This compound exhibits several biological activities that are critical for its application in drug development and peptide synthesis.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of Fmoc conjugated amino acids, including this compound, particularly against Gram-positive bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The incorporation of this amino acid into peptide sequences has been shown to enhance antibacterial efficacy when combined with specific antibiotics like aztreonam, demonstrating a synergistic effect against both Gram-positive and Gram-negative bacteria .

The mechanism underlying the antimicrobial activity is believed to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell death. The hydrophobic nature of the Fmoc group allows for better interaction with lipid membranes, enhancing the compound's ability to penetrate bacterial cells .

Study on Antimicrobial Synergy

In a study published in Biomaterials, researchers developed a formulation combining this compound with aztreonam. This combination not only displayed significant antibacterial activity but also reduced bacterial load in a mouse wound infection model, indicating its potential for therapeutic applications in treating infections .

Research Findings

A comprehensive review of literature reveals various applications of this compound:

  • Peptide Synthesis : It serves as a valuable building block in solid-phase peptide synthesis (SPPS), allowing for the protection of amino groups during chain elongation .
  • Drug Development : The compound is utilized in the design of peptide-based drugs targeting specific proteins and enzymes, contributing to advancements in therapeutic strategies against various diseases.

Data Table: Comparative Biological Activities

CompoundActivity TypeTarget OrganismsReference
This compoundAntimicrobialGram-positive & Gram-negative
Fmoc-F (Fmoc-phenylalanine)AntimicrobialMRSA
Aztreonam + Fmoc-FSynergistic effectGram-negative bacteria

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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